![molecular formula C18H31N3O B14507298 N-[4-(Dipropylamino)phenyl]-L-leucinamide CAS No. 64400-08-4](/img/structure/B14507298.png)
N-[4-(Dipropylamino)phenyl]-L-leucinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Dipropylamino)phenyl]-L-leucinamide is a chemical compound with the molecular formula C18H31N3O. It is known for its unique structure, which includes a dipropylamino group attached to a phenyl ring, and an L-leucinamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dipropylamino)phenyl]-L-leucinamide typically involves the reaction of 4-(dipropylamino)aniline with L-leucine in the presence of coupling reagents. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(Dipropylamino)phenyl]-L-leucinamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
N-[4-(Dipropylamino)phenyl]-L-leucinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[4-(Dipropylamino)phenyl]-L-leucinamide involves its interaction with specific molecular targets and pathways. The dipropylamino group may interact with receptors or enzymes, modulating their activity. The leucinamide moiety may influence the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- N-{4-[(dipropylamino)sulfonyl]phenyl}-2,4-dimethoxybenzamide
- N-{4-[(dipropylamino)sulfonyl]phenyl}-4-ethoxybenzamide
- N-{4-[(dipropylamino)sulfonyl]phenyl}-2-methylbenzamide
Uniqueness
N-[4-(Dipropylamino)phenyl]-L-leucinamide stands out due to its unique combination of a dipropylamino group and an L-leucinamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
64400-08-4 |
|---|---|
Fórmula molecular |
C18H31N3O |
Peso molecular |
305.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[4-(dipropylamino)phenyl]-4-methylpentanamide |
InChI |
InChI=1S/C18H31N3O/c1-5-11-21(12-6-2)16-9-7-15(8-10-16)20-18(22)17(19)13-14(3)4/h7-10,14,17H,5-6,11-13,19H2,1-4H3,(H,20,22)/t17-/m0/s1 |
Clave InChI |
HWMULABWZMNIJI-KRWDZBQOSA-N |
SMILES isomérico |
CCCN(CCC)C1=CC=C(C=C1)NC(=O)[C@H](CC(C)C)N |
SMILES canónico |
CCCN(CCC)C1=CC=C(C=C1)NC(=O)C(CC(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![14-Methyl-14-azadispiro[5.0.5~7~.3~6~]pentadecane-13,15-dione](/img/structure/B14507222.png)

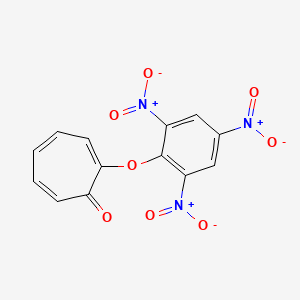
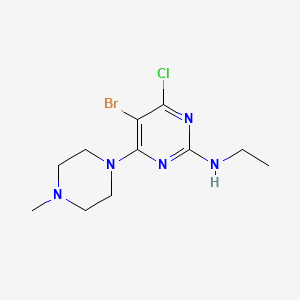
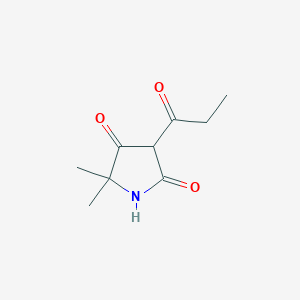
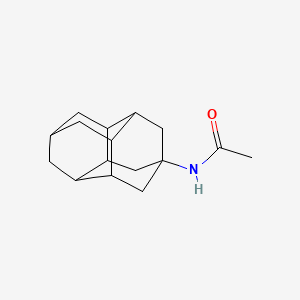
arsane](/img/structure/B14507262.png)
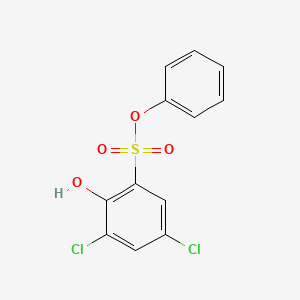
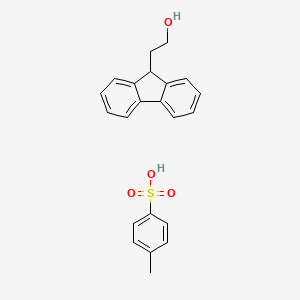
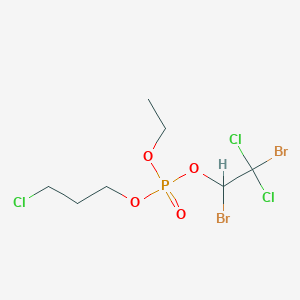
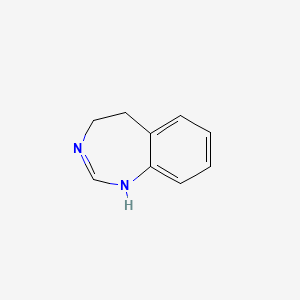

![1,1'-[3-Methyl-2-(propan-2-yl)but-1-ene-1,1-diyl]dicyclopropane](/img/structure/B14507292.png)
